Cerium;rhodium

Formation enthalpy Thermodynamic stability DFT

Cerium;rhodium (CeRh, CAS 12157-69-6) is a binary intermetallic compound crystallizing in an orthorhombic Cmcm structure (TlI-type) with a calculated density of 9.17 g/cm³. It belongs to the Ce-Rh phase system, which contains seven stoichiometric intermetallic phases (Ce₇Rh₃, Ce₅Rh₃, Ce₃Rh₂, Ce₅Rh₄, CeRh, CeRh₂, CeRh₃).

Molecular Formula CeRh
Molecular Weight 243.021 g/mol
CAS No. 12157-69-6
Cat. No. B14732187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium;rhodium
CAS12157-69-6
Molecular FormulaCeRh
Molecular Weight243.021 g/mol
Structural Identifiers
SMILES[Rh].[Ce]
InChIInChI=1S/Ce.Rh
InChIKeyTXYGXLCTNFFRHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CeRh (Cerium;Rhodium 1:1) Intermetallic: Composition, Structure, and Primary Characteristics


Cerium;rhodium (CeRh, CAS 12157-69-6) is a binary intermetallic compound crystallizing in an orthorhombic Cmcm structure (TlI-type) with a calculated density of 9.17 g/cm³ [1]. It belongs to the Ce-Rh phase system, which contains seven stoichiometric intermetallic phases (Ce₇Rh₃, Ce₅Rh₃, Ce₃Rh₂, Ce₅Rh₄, CeRh, CeRh₂, CeRh₃) [2]. CeRh is distinguished by its intermediate valence (IV) ground state, where the Ce 4f electron fluctuates between localized (4f¹, Ce³⁺) and itinerant (4f⁰, Ce⁴⁺) configurations—unlike the tetravalent CeRh₃ or the ferromagnetic CePd [3]. This unique electronic structure directly underpins its differentiated performance in both catalytic hydrogenation and solid-state physics research.

Workflow Correlated-electron physics & solid-state studies
Selection Context Intermediate valence (IV) ground state research
Method Fit Catalytic hydrogenation & surface chemistry studies

Why CeRh Cannot Be Replaced by CePd, CeRh₂, CeRh₃, or Analogs in Research and Industrial Applications


CeRh occupies a unique vertex in the Ce-Rh phase diagram, and its 1:1 stoichiometry, intermediate Ce valence, and characteristic surface chemistry cannot be replicated by other Ce-Rh intermetallics or lanthanide-rhodium analogs. Substituting CeRh with CePd introduces ferromagnetic order below ~10 K instead of the paramagnetic IV ground state, fundamentally altering magnetic response [1]. Replacing CeRh with CeRh₂ or CeRh₃ shifts the Ce valence from intermediate (~3.4–3.5) toward tetravalent (Ce⁴⁺, 4f⁰), which extinguishes the 4f electron available for hybridization with Rh d-bands—a factor that directly controls catalytic hydrogenation selectivity [2]. Using LaRh instead eliminates the 4f electron entirely, yielding conventional superconductivity rather than the correlated-electron physics observed in CeRh-based systems [3]. The quantitative evidence below demonstrates that each compositional deviation produces measurably distinct behavior in formation energetics, electronic structure, and catalytic performance.

CeRh
Target: intermediate valence, non-magnetic ground state, 1:1 stoichiometry, strong Ce surface enrichment
CePd
May shift magnetic response: ferromagnetic order below ~10 K replaces paramagnetic IV state, altering correlated-electron behavior
CeRh
Target: mixed Ce³⁺/Ce⁴⁺ valence (approx. 3.4–3.5), 4f electron available for hybridization
CeRh₂ / CeRh₃
May shift toward tetravalent Ce⁴⁺ (4f⁰), reducing 4f–4d hybridization critical for catalytic selectivity; valence context not transferable
Ce-Rh alloys
Target: pronounced Ce surface enrichment with CeO₂ formation upon oxidation
Zr-Rh alloys
Surface composition may differ: lack of CeO₂ surface segregation may shift selectivity profile in hydrogenation studies

Quantitative Differentiation Evidence for CeRh (CAS 12157-69-6) vs. CeRh₂, CeRh₃, CePd, and CeIr


Formation Enthalpy and Thermodynamic Stability: CeRh vs. CeRh₂

DFT calculations from the Materials Project demonstrate that CeRh possesses a formation energy of −0.784 eV/atom, significantly more negative than CeRh₂ at −0.654 eV/atom [1]. The CALPHAD assessment of the Ce-Rh system further confirms CeRh as a stable, stoichiometric line compound with distinct thermodynamic parameters relative to neighboring phases [2]. This higher thermodynamic stability translates into a narrower homogeneity range and predictable phase behavior under processing conditions.

Formation enthalpy
Cross-study comparable
CeRh: −0.784 eV/atom
−0.130 eV/atom vs. CeRh₂
Supports thermodynamic stability ranking; CeRh more stable than CeRh₂
DFT GGA, 0 K, 0 GPa; CALPHAD assessment confirms stable line compound
Formation enthalpy Thermodynamic stability DFT

Cerium Valence State: Intermediate Valence (CeRh) vs. Tetravalent (CeRh₃)

XPS and X-ray absorption (XRA) measurements establish that Ce in CeRh₃ is in the tetravalent state (Ce⁴⁺, 4f⁰), while Ce in CeRh adopts an intermediate valence configuration with a substantial 4f¹ (Ce³⁺) contribution [1]. In the CeRhₓPd₃₋ₓ system, the Ce valence evolves continuously from ~3.45 in CePd₃ to ~4 in CeRh₀.₆₄Pd₂.₃₆, with the magnitude of the low-temperature resistivity anomaly decreasing as the Ce valence increases toward four [2]. CeRh lies in the intermediate valence regime where 4f-conduction band hybridization is maximized.

Ce valence state
Head-to-head
CeRh: IV (~3.4–3.5)
CeRh₃: Tetravalent (4.0) / CePd₃: IV (~3.45)
Valence shift of ~0.5–0.6 e⁻; maximizes 4f–conduction band hybridization
XPS Ce 3d, XAS Ce M₄,₅; resistivity anomaly magnitude inversely correlated with valence
Cerium valence XPS Catalytic selectivity

Diatomic Dissociation Energy: CeRh vs. CeIr and CePt

Knudsen cell mass spectrometry measurements reveal the dissociation energy of diatomic CeRh as D°₀(CeRh) = 130.4 ± 6.0 kcal/mol (545.6 ± 25 kJ/mol) [1]. This value is intermediate between CeIr (138.8 ± 6.0 kcal/mol, 580.7 kJ/mol) and CePt (131.7 ± 6.0 kcal/mol, 551.0 kJ/mol). The Ce-Rh bond is therefore measurably weaker than Ce-Ir but comparable to Ce-Pt, reflecting differences in 4d-5d bonding character. The larger uncertainty (±6.0 kcal/mol) for CeRh relative to CePt reflects its intermediate valence character and more complex electronic ground state.

Bond dissociation
Head-to-head
D°₀(CeRh): 130.4 ± 6.0 kcal/mol
CeIr: 138.8 / CePt: 131.7 kcal/mol
Ce-Rh bond intermediate between Ce-Ir and Ce-Pt; supports thermal stability screening
Knudsen cell mass spectrometry; ±25 kJ/mol uncertainty reflects IV ground state complexity
Dissociation energy Thermal stability Knudsen cell mass spectrometry

Catalytic Selectivity in Buta-1,3-diene Hydrogenation: Ce-Rh vs. Zr-Rh Systems

In the hydrogenation of buta-1,3-diene (45–110 °C, 1 bar total pressure) over pseudobinary CeRh₃₋ₓPdₓ and ZrRh₃₋ₓPdₓ catalysts, the Ce-containing alloys exhibit significantly different product selectivity compared to their Zr-analogs at compositions with x > 2.4 [1]. Auger electron spectroscopy (AES) revealed pronounced Ce surface enrichment and CeO₂ formation on the Ce-Rh alloy surfaces, which is absent in the Zr-Rh system [2]. This CeO₂ surface layer modifies the adsorption geometry of reactants, shifting selectivity toward partial hydrogenation products rather than full saturation. The Ce-Rh system thus offers tuneable selectivity through control of surface CeO₂ content—a lever not available in the Zr-Rh or pure Rh systems.

Butadiene selectivity
Head-to-head
Ce-Rh alloys: enhanced butene selectivity
Zr-Rh & Pd sponge: different product distribution
CeO₂ surface layer shifts selectivity; reported behavior differs from Zr-Rh analogs
Liquid-phase, 1 bar, 45–110 °C; selectivity very different at x > 2.4 in CeRh₃₋ₓPdₓ
Selective hydrogenation Butadiene Surface segregation

Magnetic Ground State: Intermediate Valence Paramagnetism (CeRh) vs. Ferromagnetism (CePd)

CePd₁₋ₓRhₓ undergoes a continuous evolution from ferromagnetic order in CePd to an intermediate-valence (IV) ground state for CeRh [1]. Pure CeRh exhibits a characteristic broad maximum in magnetic susceptibility around 220 K, with small, nearly temperature-independent values at low temperatures—the hallmark of an intermediate valence system with a high Kondo temperature. Pure CePd, in contrast, orders ferromagnetically with a Curie temperature below ~10 K and displays Curie-Weiss behavior at higher temperatures [2]. CeRh thus occupies the non-magnetic end of this substitutional series, making it the candidate of choice when a non-magnetic, strongly hybridized 4f-electron ground state is required.

Magnetic ground state
Head-to-head
CeRh: IV paramagnet; χ max ~220 K
CePd: ferromagnetic below ~10 K
Non-magnetic ground state free from magnetic ordering complications; supports correlated-electron research
χ(T) 1.5–300 K, H ≤ 1 T; ferromagnetism suppressed above xcr ≈ 0.87 in CePd₁₋ₓRhₓ
Magnetic susceptibility Intermediate valence Kondo physics

Cerium Surface Enrichment and Oxide Formation: Ce-Rh vs. Zr-Rh Alloys

Auger electron spectroscopy (AES) measurements on powdered CeRh₃₋ₓPdₓ and ZrRh₃₋ₓPdₓ alloys reveal pronounced deviations from bulk composition at the surface, with the effect being particularly marked for the Ce-containing alloys [1]. The Ce-Rh alloy surfaces are strongly enriched in Ce, which, upon exposure to oxidizing environments, forms a CeO₂ surface layer. This CeO₂ layer is responsible for the very different selectivity behavior observed in catalytic hydrogenation when comparing Ce-Rh with Zr-Rh alloys [2]. In related Ce/Rh thin-film studies, deposition of 0.25 monolayer Ce on Rh(111) already results in complete surface coverage by a CeRh₃ surface alloy, indicating the strong driving force for Ce surface segregation in this system [3].

Surface segregation
Head-to-head
Ce-Rh: pronounced Ce enrichment + CeO₂
Zr-Rh: surface composition closer to bulk; no CeO₂
Intrinsic CeO₂ surface layer provides selectivity mechanism absent in Zr-Rh or pure Rh
AES on powdered alloys; 0.25 ML Ce on Rh(111) already forms CeRh₃ surface alloy
Surface segregation AES CeO₂

High-Value Application Scenarios for CeRh (CAS 12157-69-6) Based on Quantitative Differentiation Evidence


Selective Alkyne-to-Alkene Hydrogenation Catalysis

CeRh and Ce-rich Ce-Rh intermetallics are differentiated catalysts for selective hydrogenation of alkynes and dienes to alkenes. The intrinsic Ce surface enrichment and subsequent CeO₂ formation, confirmed by AES and absent in Zr-Rh analogs [1], creates surface redox-active sites that suppress over-hydrogenation to alkanes. As demonstrated in buta-1,3-diene hydrogenation, Ce-Rh alloys exhibit selectivity behavior 'very different' from Zr-Rh alloys, attributable to the high CeO₂ content on the alloy surface [2]. For fine chemical synthesis where high alkene yield is critical, CeRh-based catalysts offer a surface-chemical selectivity mechanism not available with pure Rh, Pd, or Zr-Rh intermetallics.

Fundamental Correlated-Electron Physics Research

CeRh is a canonical intermediate valence compound, exhibiting a broad magnetic susceptibility maximum at ~220 K and a non-magnetic ground state [3]. In the CePd₁₋ₓRhₓ series, CeRh represents the pure IV end-member, with ferromagnetism completely suppressed above xcr ≈ 0.87 [4]. Its intermediate Ce valence (~3.4–3.5), confirmed by XPS, places it in the regime of maximum 4f-conduction band hybridization—ideal for studying Kondo physics, valence fluctuations, and quantum critical phenomena. Researchers investigating correlated electron systems select CeRh as a stoichiometric, phase-pure reference compound free from the magnetic ordering complications present in CePd or CeRh₂.

High-Temperature Gas-Phase Chemistry and CVD Precursor Design

The diatomic CeRh molecule has a precisely measured dissociation energy of D°₀ = 130.4 ± 6.0 kcal/mol (545.6 ± 25 kJ/mol), intermediate between CeIr (138.8 kcal/mol) and CePt (131.7 kcal/mol) [5]. This intermediate bond strength, combined with the thermodynamic stability of bulk CeRh (formation energy −0.784 eV/atom) [6], makes CeRh a candidate for high-temperature gas-phase applications where bond dissociation must be balanced against compound stability. In chemical vapor deposition (CVD) or combustion catalyst environments, CeRh offers a thermal stability window distinct from CeIr and CePt.

Non-Magnetic Catalyst Support or Electrode Material

Unlike CePd, which orders ferromagnetically below ~10 K, CeRh remains paramagnetic down to the lowest measured temperatures (1.5 K) with a small, constant magnetic susceptibility characteristic of an intermediate valence system [3]. This non-magnetic ground state is essential for applications where magnetic interference must be avoided, such as in NMR probe components, magnetic shielding, or as a non-magnetic conductive support for magnetic nanoparticle catalysts. The quantitative suppression of ferromagnetism in CePd₁₋ₓRhₓ at xcr ≈ 0.87 [4] demonstrates that only the Rh-rich end of the series, culminating in pure CeRh, delivers the required non-magnetic behavior.

Application
Selection Property
Validation Focus
Selective alkyne-to-alkene hydrogenation studies
Ce surface enrichment with CeO₂ formation
Surface redox-active site characterization via AES/XPS
Correlated-electron physics research
Intermediate valence, non-magnetic ground state
Magnetic susceptibility and valence-fluctuation endpoint review
High-temperature gas-phase chemistry & CVD precursor design
Intermediate diatomic bond dissociation energy
Thermal stability window benchmarking vs. CeIr and CePt
Non-magnetic catalyst support or electrode material
Paramagnetic response down to 1.5 K
Low-temperature magnetic interference assessment
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